molecular formula C11H10O5 B14080121 Chorismeron

Chorismeron

Cat. No.: B14080121
M. Wt: 222.19 g/mol
InChI Key: DRIONLYHLHLYGJ-UHFFFAOYSA-N
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Description

Chorismeron is an organic compound with significant relevance in life sciences research. It is known for its utility in various biochemical and pharmaceutical studies. The compound is characterized by its molecular formula C11H10O5 and a molecular weight of 222.196 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chorismeron can be synthesized through a series of organic reactions involving specific reagents and conditions. The preparation method typically involves the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300). The compound is dissolved in DMSO to create a mother liquor, which is then mixed with PEG300, Tween 80, and distilled water to achieve the desired concentration .

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound is primarily produced for research purposes. The production process involves stringent quality control measures to ensure the purity and stability of the compound for scientific applications .

Chemical Reactions Analysis

Types of Reactions: Chorismeron undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: this compound can be reduced using appropriate reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

Chorismeron has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Chorismeron involves its interaction with specific molecular targets and pathways. The compound is known to act on enzymes involved in metabolic processes, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chorismeron can be compared with other similar compounds, such as:

    Chorismate: A precursor in the biosynthesis of aromatic amino acids.

    Isochorismate: An isomer of chorismate involved in various metabolic pathways.

Uniqueness: this compound is unique due to its specific structural features and its versatility in scientific research. Unlike chorismate and isochorismate, this compound has distinct applications and properties that make it valuable in various fields of study .

Properties

IUPAC Name

2-(3-methoxycarbonylphenoxy)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-7(10(12)13)16-9-5-3-4-8(6-9)11(14)15-2/h3-6H,1H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIONLYHLHLYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC(=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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